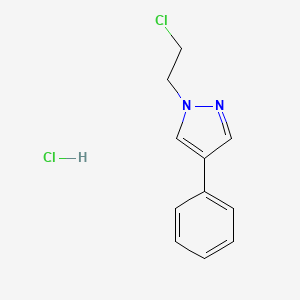

1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride

Description

1-(2-Chloroethyl)-4-phenyl-1H-pyrazole hydrochloride is a pyrazole derivative characterized by a 2-chloroethyl group and a phenyl substituent on the pyrazole ring. However, detailed pharmacological or toxicological data for this specific compound are sparse in the provided evidence, necessitating comparisons with structurally or functionally related compounds.

Properties

IUPAC Name |

1-(2-chloroethyl)-4-phenylpyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2.ClH/c12-6-7-14-9-11(8-13-14)10-4-2-1-3-5-10;/h1-5,8-9H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDLNRNIINTECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride generally involves two key steps:

- Formation of the pyrazole core with a phenyl substituent at the 4-position.

- Introduction of the 2-chloroethyl group at the N-1 position of the pyrazole ring, often followed by conversion to the hydrochloride salt for stability and isolation.

The preparation methods leverage classical organic synthesis techniques such as cyclocondensation, nucleophilic substitution, and halogenation.

Preparation of 4-Phenyl-1H-pyrazole Core

The 4-phenylpyrazole skeleton is commonly synthesized via cyclocondensation reactions involving hydrazines and appropriate carbonyl compounds. According to literature on pyrazole derivatives synthesis:

- Cyclocondensation of arylhydrazines with α,β-unsaturated carbonyl compounds or diketones can yield 1,3- or 1,5-disubstituted pyrazoles with high regioselectivity and good yields (60–99%).

- For example, the reaction of phenylhydrazine with ethyl acetoacetate or related β-ketoesters under reflux conditions in suitable solvents yields 4-phenyl-substituted pyrazole derivatives.

This step sets the stage for further functionalization at the N-1 position.

Introduction of the 2-Chloroethyl Group at N-1 Position

The key functionalization step is the N-alkylation of the pyrazole nitrogen with a 2-chloroethyl moiety. This can be achieved by:

- Reacting the pyrazole derivative with 2-chloroethyl chloride or 2-chloroethyl bromide under basic conditions to promote nucleophilic substitution at the nitrogen atom.

- Alternatively, using 2-chloroethylamine hydrochloride in cyclization reactions to form related piperazine derivatives has been reported, indicating the feasibility of introducing 2-chloroethyl groups via amine intermediates.

A typical procedure involves dissolving the 4-phenyl-1H-pyrazole in an appropriate solvent (e.g., anhydrous dichloromethane or chloroform), adding a base such as potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen, followed by the slow addition of 2-chloroethyl halide. The reaction is usually carried out under reflux or at elevated temperatures (60–120 °C) for several hours.

Formation of Hydrochloride Salt

To improve the compound's stability and facilitate purification, the free base 1-(2-chloroethyl)-4-phenyl-1H-pyrazole is converted into its hydrochloride salt by:

- Treatment with hydrogen chloride gas or addition of hydrochloric acid in an organic solvent.

- This step typically results in crystalline hydrochloride salts, which are easier to isolate and handle.

Alternative Halogenation Methods for Pyrazole Derivatives

For the chlorination of pyrazole rings, thionyl chloride (SOCl₂) in the presence of a catalyst like N,N-dimethylformamide (DMF) is an established method to introduce chlorine atoms at specific positions on the pyrazole ring. Although this method is more commonly applied to chlorination at carbon atoms of the ring (e.g., 4-chloropyrazole derivatives), it demonstrates the utility of thionyl chloride in pyrazole chemistry.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclocondensation | Phenylhydrazine + β-ketoester, reflux in ethanol or suitable solvent | Formation of 4-phenyl-1H-pyrazole core | 60–99 | High regioselectivity, classical method |

| 2 | N-Alkylation | 4-phenyl-1H-pyrazole + 2-chloroethyl chloride/bromide + base (K2CO3/NaH), reflux | Introduction of 2-chloroethyl group at N-1 | 50–85 | Requires anhydrous conditions |

| 3 | Salt Formation | Treatment with HCl gas or HCl in organic solvent | Formation of hydrochloride salt | 90–98 | Enhances stability and purification |

| 4 | Optional Halogenation | Thionyl chloride + DMF catalyst, reflux | Chlorination on pyrazole ring carbons (if needed) | 50–75 | For related chloropyrazole derivatives |

Research Findings and Industrial Considerations

- The N-alkylation step is critical for yield and purity; controlling reaction temperature and stoichiometry minimizes side reactions such as over-alkylation or polymerization.

- Use of protonic solvents and appropriate after-treatment solvents during purification enhances the purity, achieving HPLC purity above 99.5% in related pyrazole derivatives.

- Industrial synthesis benefits from optimized reaction conditions that reduce waste and cost, for example, by using 2-chloroethylamine hydrochloride in cyclization reactions under controlled temperature.

- Purification often involves column chromatography or crystallization from suitable solvents to obtain analytically pure hydrochloride salts.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The phenyl group can undergo oxidation reactions to form corresponding phenolic derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas under high pressure.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrazole derivatives.

Oxidation: Formation of phenolic pyrazole derivatives.

Reduction: Formation of dihydropyrazole derivatives.

Scientific Research Applications

1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent in the treatment of various diseases due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other cellular components. This can result in the inhibition of enzymatic activities, disruption of cellular processes, or induction of cell death. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Key Findings :

- Nitrosoureas exhibit potent alkylating and carbamoylating activities, contributing to DNA crosslinking and cytotoxicity . In contrast, the pyrazole core of the target compound may prioritize different biological targets, such as antimicrobial activity (see Section 2.2).

- The chloroethyl group in nitrosoureas generates reactive intermediates (e.g., isocyanates) that inhibit DNA repair , but similar metabolites for the pyrazole derivative are uncharacterized.

Pyrimidinone and Pyrazole Derivatives with Antimicrobial Activity

describes 2-(2-diethylamino)ethylthiopyrimidin-4(3H)-ones and related compounds synthesized using chloroethylamine derivatives. These compounds show antibacterial (e.g., Staphylococcus aureus) and antifungal (e.g., Candida albicans) activities. Comparisons include:

Key Findings :

- The pyrimidinones in demonstrate that chloroethyl-derived side chains enhance antimicrobial potency. The target compound’s phenyl group may improve lipid solubility or target binding compared to benzyl or alkyl substituents.

- The pyrazole core, unlike pyrimidinones, is a privileged structure in kinase inhibitors and anti-inflammatory agents, suggesting unexplored therapeutic avenues for the target compound .

Morpholine and Piperidine Derivatives

and reference 4-(2-chloroethyl)morpholine hydrochloride and 1-(2-phenoxypyridin-4-yl)methanamine hydrochloride, highlighting the versatility of chloroethyl groups in synthesizing heterocyclic compounds.

Key Findings :

- Chloroethyl groups are frequently employed to introduce amine-containing side chains, enhancing solubility or target interaction. The target compound’s pyrazole-phenyl system could serve as a scaffold for hybrid molecules combining alkylation and receptor-binding properties.

Biological Activity

1-(2-Chloroethyl)-4-phenyl-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H10ClN3

- Molecular Weight : 211.66 g/mol

- CAS Number : 1384430-67-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antitumor Activity : Studies indicate that compounds containing the pyrazole moiety can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and autophagy in cancer cells, disrupting their growth and survival pathways .

- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism, such as Aurora-A kinase, which is crucial for mitotic progression .

Anticancer Properties

Research has demonstrated the compound's effectiveness against various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 0.95 | Induces apoptosis |

| HepG2 (Liver) | 0.74 | Significant cytotoxicity |

| A549 (Lung) | 0.30 | Inhibits VEGF-induced proliferation |

| NCI-H460 (Lung) | 32 | Induces autophagy |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the potency of the compound against these cancer types.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial effects:

- Bacterial Strains Tested : E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Results : The compound exhibited significant inhibition at concentrations as low as 40 µg/mL, suggesting its potential as an antimicrobial agent .

Case Studies and Research Findings

- Study on Antitumor Activity : A recent study synthesized various pyrazole derivatives, including this compound, and evaluated their anticancer properties. The results showed that this compound could effectively inhibit the growth of multiple cancer cell lines through apoptosis mechanisms .

- Molecular Modeling Studies : Computational studies have indicated that the binding affinity of this compound to target proteins is significant, supporting its potential as a lead compound for drug development in oncology .

- Synthesis and Evaluation : The synthesis of this compound was achieved through a multi-step process involving the reaction of phenyl hydrazine with appropriate chlorinated ethyl derivatives. The resulting product was characterized using NMR and mass spectrometry techniques, confirming its structure and purity .

Q & A

Q. What are the recommended synthetic routes for 1-(2-chloroethyl)-4-phenyl-1H-pyrazole hydrochloride?

The synthesis typically involves alkylation of 4-phenyl-1H-pyrazole with 1,2-dichloroethane under basic conditions. A nucleophilic substitution reaction introduces the 2-chloroethyl group. Key steps include:

- Dissolving 4-phenyl-1H-pyrazole in a polar aprotic solvent (e.g., DMF or THF).

- Adding a base (e.g., K₂CO₃ or triethylamine) to deprotonate the pyrazole nitrogen.

- Reacting with 1,2-dichloroethane at 60–80°C for 12–24 hours.

- Isolating the product via column chromatography or recrystallization . Hydrochloride salt formation is achieved by treating the free base with HCl in an anhydrous solvent.

Q. How should researchers characterize this compound to confirm its structure?

Use a combination of spectroscopic and analytical methods:

- NMR spectroscopy : Confirm the presence of the 2-chloroethyl group (δ ~3.8–4.2 ppm for CH₂Cl) and aromatic protons (δ ~7.2–7.8 ppm) .

- IR spectroscopy : Identify N–H stretching (~3400 cm⁻¹) and C–Cl bonds (~650 cm⁻¹) .

- Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values.

- X-ray crystallography (if crystals are obtainable): Resolve bond angles and confirm stereochemistry .

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols.

- Storage : Keep in a tightly sealed container under anhydrous conditions at 2–8°C to prevent hydrolysis of the chloroethyl group .

- Disposal : Neutralize with a 1:1 ethanol-water mixture before incineration, adhering to local regulations for halogenated waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 2-chloroethyl group?

Variables to test include:

- Solvent polarity : Higher polarity (e.g., DMF) enhances nucleophilicity but may increase side reactions.

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but risk decomposition.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance interfacial reactivity .

- Molar ratios : A 2:1 excess of 1,2-dichloroethane minimizes unreacted starting material. Monitor progress via TLC (eluent: hexane/ethyl acetate 3:1) and optimize using design-of-experiment (DoE) methodologies .

Q. How should researchers address discrepancies between spectroscopic data and computational predictions?

- Validate NMR assignments : Compare experimental shifts with density functional theory (DFT)-calculated chemical shifts.

- Check for tautomerism : Pyrazole derivatives may exhibit tautomeric equilibria, altering spectral profiles. Use variable-temperature NMR to detect dynamic processes .

- Re-crystallize the compound : Single-crystal X-ray diffraction resolves ambiguities in molecular geometry .

Q. What strategies mitigate byproduct formation during synthesis?

Common byproducts include di-alkylated pyrazoles or hydrolysis products (e.g., 2-hydroxyethyl derivatives). Mitigation approaches:

- Controlled stoichiometry : Limit 1,2-dichloroethane to 1.2 equivalents.

- Inert atmosphere : Use argon to prevent oxidation of intermediates.

- Additives : Anhydrous MgSO₄ or molecular sieves absorb moisture, reducing hydrolysis .

- Purification : Use preparative HPLC with a C18 column to separate closely related impurities .

Q. How can researchers assess the compound’s potential as a pharmacophore in drug discovery?

- Structure-activity relationship (SAR) studies : Modify the phenyl or chloroethyl groups and test biological activity (e.g., kinase inhibition assays).

- Molecular docking : Simulate interactions with target proteins (e.g., EGFR or COX-2) using AutoDock Vina.

- In vitro screening : Evaluate cytotoxicity (MTT assay) and selectivity against cancer cell lines (e.g., HeLa or MCF-7) .

Q. What analytical methods are suitable for detecting degradation products under accelerated stability testing?

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- LC-MS/MS : Identify hydrolyzed products (e.g., 2-hydroxyethyl derivatives) and oxidative byproducts.

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Data Contradiction and Mechanistic Analysis

Q. How to resolve conflicting reports about the compound’s reactivity in cross-coupling reactions?

- Re-examine reaction conditions : Conflicting data may arise from varying catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) or solvents (DMF vs. THF).

- Characterize intermediates : Use in-situ IR or Raman spectroscopy to detect transient species.

- Collaborative validation : Reproduce experiments in independent labs to rule out procedural artifacts .

Q. What experimental designs elucidate the mechanism of HCl elimination from the 2-chloroethyl group?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents (e.g., DMF-d₇).

- DFT calculations : Map potential energy surfaces for β-elimination pathways.

- Trapping experiments : Add nucleophiles (e.g., NaN₃) to intercept carbocation intermediates .

Environmental and Toxicological Considerations

Q. What methodologies assess the compound’s environmental toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.